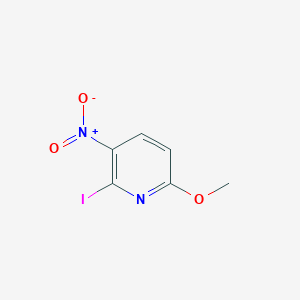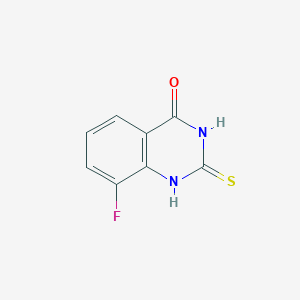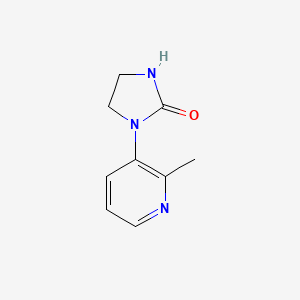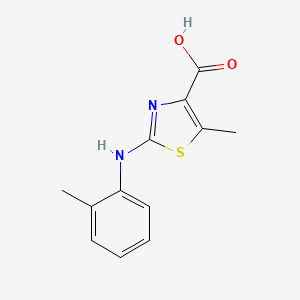![molecular formula C11H19NO5S B1408484 Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1340481-90-4](/img/structure/B1408484.png)
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Overview
Description
“Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification . The empirical formula is C11H19NO5S, and the molecular weight is 277.34 .
Molecular Structure Analysis
The SMILES string of the molecule isOC(CC1S(=O)(=O))C2C1CN(C(OC(C)(C)C)=O)C2 . This represents the structure of the molecule in a linear format. Unfortunately, a detailed molecular structure analysis is not available in the current resources. Physical and Chemical Properties Analysis
This compound is a powder with an assay of ≥95% . It should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Application in NMR Spectroscopy
Tert-butyl derivatives, such as 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, have been utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configurations of these compounds were determined based on NOESY correlations and chemical shift anisotropy calculations. This highlights the compound's relevance in stereochemical analysis and assignment in organic chemistry (Jakubowska et al., 2013).
2. Structural Analysis via X-ray Diffraction
Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and characterized using X-ray diffraction analysis. This study demonstrates the compound's utility in structural elucidation and the determination of molecular configurations, which is crucial in drug development and materials science (Moriguchi et al., 2014).
3. Synthesis of Novel Spirocycles
The synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, which include tert-butyl derivatives, has been reported. These spirocycles are designed as multifunctional and structurally diverse modules for drug discovery, showcasing their potential in pharmacological research and medicinal chemistry (Li et al., 2013).
4. Creation of Bifunctional Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a similar compound, was synthesized via efficient routes. Such compounds are significant for further selective derivation, providing access to novel compounds that can explore chemical spaces complementary to traditional systems. This research contributes to the development of new chemical entities with potential applications in various scientific fields (Meyers et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that it interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3It is known that the compound is soluble in organic solvents such as ether and alcohol , which may influence its bioavailability.
Result of Action
It is known that the compound can cause changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound should be stored at 2-8°C to maintain its stability. The compound may also exhibit different behaviors in different biological environments .
Biochemical Analysis
Biochemical Properties
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a building block for the synthesis of multifunctional modules . The compound’s spirocyclic structure provides a new area of chemical space with straightforward functional handles for further diversification . It is known to interact with enzymes involved in oxidative reactions, potentially influencing the activity of oxidoreductases and other related enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular homeostasis. The compound’s impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It is known to bind to active sites of enzymes, leading to either inhibition or activation of their catalytic functions. The compound’s spirocyclic structure allows it to fit into enzyme active sites, thereby influencing enzyme activity and subsequent biochemical reactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its biochemical activity over extended periods . It may undergo degradation under extreme conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular metabolism and enzyme activity . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites in cells. It is particularly known to affect pathways related to oxidative stress and energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s localization to mitochondria, for example, can enhance its effects on oxidative stress and energy metabolism. Understanding its subcellular distribution is essential for elucidating its mechanism of action.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)8(13)4-5-18(11,15)16/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOLQAIQYHQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-{[4-(hydroxymethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1408402.png)
![(2Z)-3-[(1-methyl-1H-indazol-3-yl)carbamoyl]prop-2-enoic acid](/img/structure/B1408403.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)


![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)
[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)






![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)
